(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
CAS No.: 1158468-33-7
Cat. No.: VC8052941
Molecular Formula: C13H22ClN
Molecular Weight: 227.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158468-33-7 |
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Molecular Formula | C13H22ClN |
Molecular Weight | 227.77 g/mol |
IUPAC Name | 2-methyl-N-(2-phenylpropyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21N.ClH/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H |
Standard InChI Key | ORXZODVEZFNZHE-UHFFFAOYSA-N |
SMILES | CC(C)CNCC(C)C1=CC=CC=C1.Cl |
Canonical SMILES | CC(C)CNCC(C)C1=CC=CC=C1.Cl |
Introduction
The compound consists of a central nitrogen atom bonded to two distinct substituents: a 2-methylpropyl (isobutyl) group and a 2-phenylpropyl group (Fig. 1). The hydrochloride salt formation enhances stability and aqueous solubility, a common modification for amine derivatives . Systematic IUPAC nomenclature defines it as N-(2-methylpropyl)-N-(2-phenylpropyl)amine hydrochloride, though alternative naming conventions may reference its benzyl or isobutyl components.
Molecular Formula:
The free amine precursor likely corresponds to C<sub>13</sub>H<sub>21</sub>N, with a hydrochloride salt molecular weight of approximately 235.8 g/mol (calculated from analogues in ).
Synthesis and Production
Boronic Ester Amination Strategies
Recent advances in boronic ester functionalization, as detailed in automated synthesis platforms, provide a plausible route for generating this compound. Rogers et al. (2023) demonstrated that boronic esters undergo direct amination under mild conditions using hydroxylamine derivatives (e.g., PhONH<sub>2</sub>) at room temperature, yielding tertiary amines with high efficiency . Applying this methodology:
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A boronic ester precursor (e.g., 2-phenylpropyl boronic ester) reacts with 2-methylpropylamine.
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The reaction proceeds via a transition metal-free mechanism, avoiding isomerization side reactions common in sensitive substrates .
Key Reaction Parameters
Alternative Synthetic Pathways
Classical alkylation methods may also apply:
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Menshutkin Reaction: Quaternary ammonium salt formation via alkyl halide and amine interaction, followed by HCl neutralization.
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Reductive Amination: Condensation of ketones or aldehydes with amines under hydrogenation conditions .
Physicochemical Properties
While direct data for this compound remains sparse, inferences are drawn from structurally related phenylpropylamine derivatives :
Thermal Properties
Property | Value | Source |
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Boiling Point (free amine) | ~220°C (analogous to C<sub>10</sub>H<sub>15</sub>N derivatives) | |
Melting Point | >200°C (hydrochloride salt) |
Solubility and Stability
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Water Solubility: High due to ionic character; >50 mg/mL (estimated).
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Organic Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) .
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Storage Conditions: 2–8°C under inert atmosphere to prevent deliquescence .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s branched-alkyl and aryl motifs resemble pharmacophores in CNS-active agents. For example, phentermine (2-methyl-2-phenylpropylamine), a structural analogue, is an FDA-approved appetite suppressant . While no direct therapeutic data exists for this derivative, its hydrochloride salt could serve as a protonated intermediate in drug formulations requiring enhanced bioavailability.
Specialty Chemical Synthesis
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Ligand Design: Potential catalyst in asymmetric synthesis due to chiral centers (if present).
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Ionic Liquids: Quaternary ammonium derivatives may act as green solvents or electrolytes .
Future Research Directions
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